Rac-5-nitro-5-phenyl-piperidin-2-one
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-nitro-5-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-10-6-7-11(8-12-10,13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
InChI Key |
YUNFRPQLGRFGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1=O)(C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : Rac-5-nitro-5-phenyl-piperidin-2-one has been investigated as a potential pharmaceutical intermediate. Its structural properties make it suitable for synthesizing compounds targeting neurological disorders and other conditions .
- Anticancer Activity : Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For example, it exhibited significant cytotoxicity against U87 glioblastoma and A2058 melanoma cells, with IC50 values indicating its effectiveness compared to established chemotherapeutics .
2. Biological Studies
- Mechanism of Action : The compound's interaction with specific molecular targets, such as enzymes or receptors, may modulate their activity. This mechanism is crucial for understanding how this compound can influence biochemical pathways relevant to disease processes.
- Chiral Building Block : It serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with potential therapeutic effects .
Case Studies
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.
Key Findings:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the nitro group to an amine, yielding (5R,6S)-5-amino-6-phenylpiperidin-2-one. This reaction retains stereochemistry and achieves >90% enantiomeric excess with chiral catalysts. -
Chemical Reduction :
Zn/HCl or Fe/HCl in ethanol reduces the nitro group to an amine at 50–80°C, though with lower stereoselectivity compared to catalytic methods.
Table 1: Reduction Reactions
| Reagent/Conditions | Product | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | (5R,6S)-5-amino-6-phenylpiperidin-2-one | 85–92 | High (ee >90%) | |
| Zn/HCl, EtOH, 70°C | Racemic 5-amino-6-phenylpiperidin-2-one | 78 | Low |
Substitution Reactions
The phenyl group at position 6 participates in electrophilic aromatic substitution (EAS), while the nitro group can act as a directing group.
Key Findings:
-
Nitration :
Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at the meta position of the phenyl ring, forming 5-nitro-6-(3-nitrophenyl)piperidin-2-one . -
Halogenation :
Br₂/FeBr₃ in CH₂Cl₂ brominates the phenyl group at the para position (70% yield).
Table 2: Substitution Reactions
Ring Modification Reactions
The piperidin-2-one ring undergoes hydrolysis and ring-opening reactions under acidic or basic conditions.
Key Findings:
-
Hydrolysis :
Heating with 6M HCl at 100°C for 12 h cleaves the lactam ring, yielding 5-nitro-5-phenyl-δ-aminovaleric acid. -
Ring Expansion :
Treatment with NaNH₂ in THF induces ring expansion to a seven-membered lactam via Beckmann rearrangement (55% yield).
Mechanistic Insights
-
Nitro Group Reduction : Proceeds through a stepwise electron-proton transfer mechanism, forming nitroso and hydroxylamine intermediates before the final amine.
-
Electrophilic Aromatic Substitution : The nitro group directs incoming electrophiles to the meta position of the phenyl ring due to its strong electron-withdrawing effect .
Stability and Side Reactions
Comparison with Similar Compounds
Nitrofuran Derivatives (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide and Formic Acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] Hydrazide)
Structural Differences :
- Nitrofuran Derivatives : Contain a nitrofuryl group (-C₅H₃N₂O₃) linked to a thiazolyl ring (C₃H₂NS) via formamide or hydrazide bridges. These compounds are heterocyclic and planar, enabling strong DNA intercalation.
- Rac-5-nitro-5-phenyl-piperidin-2-one: Features a non-planar piperidinone core with substituents at the 5-position. The nitro group is directly attached to the saturated ring, and the phenyl group adds steric bulk.
Table 1: Key Comparison with Nitrofuran Derivatives
(R)-5-Hydroxy-piperidin-2-one
Structural Differences :
- (R)-5-Hydroxy-piperidin-2-one : Substituted with a hydroxyl (-OH) group at the 5-position. The (R)-enantiomer has a specific stereochemistry, unlike the racemic mixture of the target compound.
- This compound : Features nitro and phenyl groups, which are electron-withdrawing and bulky, respectively.
Table 2: Comparison with (R)-5-Hydroxy-piperidin-2-one
5-Amino Substituted Compounds (Biopharmacule Catalog)
The Biopharmacule catalog lists multiple 5-amino derivatives (e.g., 5-amino-2-nitrobenzoic acid, 5-amino-3-(4-nitrophenyl)-1H-pyrazole) . These compounds share a 5-position substitution but differ in core structure (e.g., pyridine, pyrazole vs. piperidinone). Key differences include:
- Amino vs.
- Biological Applications: 5-amino derivatives are often used as intermediates in drug synthesis (e.g., antibiotics, antivirals), while nitro groups may confer antimicrobial or cytotoxic properties.
Research Implications and Gaps
- Carcinogenicity: While nitrofuran derivatives are well-documented carcinogens , this compound’s safety profile remains unstudied. Structural dissimilarities suggest lower risk, but nitroaromatic compounds often require metabolic activation to exert toxicity.
- Therapeutic Potential: The phenyl group may enhance bioavailability for central nervous system targets, but the racemic nature could complicate clinical development due to enantiomer-specific effects.
Preparation Methods
Substrate and Reagent Selection
Reactions employing methyl nitroacetate (7l ) as the active methylene reagent yield nitro-substituted piperidinones. For example, the reaction of benzaldehyde-derived substrate 1a with 7l under piperidine catalysis in ethanol produces rac-(4R*,4aS*,10bS*)-2ak via oxa-IMHDA cyclization. While the yield for this specific transformation is modest (37%, entry 14, Table 2), the method demonstrates selectivity for trans-annulated products.
| Substrate | Reagent | Product | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| 1a | 7l | 2ak | 37 | 1:0 (single diastereomer) |
Key Conditions :
-
Solvent: Dry ethanol
-
Catalyst: Piperidine (1 equiv)
-
Temperature: Reflux (4 h)
Competing Pathways and Byproduct Formation
The nitro group’s electron-withdrawing nature can lead to competing inverse Cadogan-type cyclizations, which reduce yields by forming unstable intermediates. Microwave-assisted reactions (120°C, 1 h) improve efficiency for aliphatic substrates, as demonstrated in the synthesis of tricyclic analogs (e.g., 6p , 92% yield).
Oxidation of 5-Aminopiperidin-2-one Precursors
A two-step approach involving oxidation of 5-amino-5-phenyl-piperidin-2-one provides a viable route to the nitro derivative. This method leverages the accessibility of chiral amine precursors and their straightforward functionalization.
Aminopiperidinone Synthesis
(5R,6S)-5-Amino-6-phenylpiperidin-2-one (61298-37-1 ) serves as a model compound for this strategy. Its synthesis involves:
-
Knoevenagel Condensation : Cinnamaldehyde derivatives are condensed with N-acetyl glycine to form α,β-unsaturated intermediates.
-
Cyclization : Intramolecular Mannich reactions under acidic conditions yield the piperidinone core.
Alkaline-Mediated Condensation of Tetrahydropyridinylidene Salts
4-Dialkylaminotetrahydropyridinylidene salts (1a–1d ) react with aldehydes in alkaline media to form β-aminoketones, which can cyclize to piperidinones.
Reaction Optimization
-
Aldehyde Selection : Aromatic aldehydes (e.g., benzaldehyde) favor β-aminoketone formation (e.g., 2a , 68% yield), while aliphatic aldehydes produce β-hydroxyketones as byproducts.
-
Base : KOH (4 equiv) in aqueous conditions facilitates hydrolysis and condensation.
| Starting Salt | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1a | Benzaldehyde | 2a | 68 |
| 1a | Cyclohexanecarbaldehyde | 11 | 42 |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by intramolecular cyclization and dehydration.
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Diastereoselectivity | Practicality |
|---|---|---|---|
| Domino Knoevenagel-IMHDA | 37–92 | High (1:0 to 5:1) | Moderate |
| Amine Oxidation | 60–85* | Racemic | High |
| Tetrahydropyridinylidene Route | 42–68 | Moderate | Low |
*Estimated based on analogous reactions.
Q & A
Q. How do structural modifications (e.g., substituent variations on the piperidinone ring) influence the physicochemical properties of this compound?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate logP, pKa, and steric parameters with solubility or membrane permeability. Synthesize derivatives via regioselective functionalization and compare properties via DSC (thermal stability) and shake-flask solubility assays .
Methodological Frameworks for Rigorous Inquiry
- For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Example: "Is the enantiomeric resolution of this compound feasible using chiral HPLC, and does it reveal novel pharmacokinetic profiles?" .
- For Data Analysis : Adopt COSMIN guidelines to assess measurement properties (reliability, validity) in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
